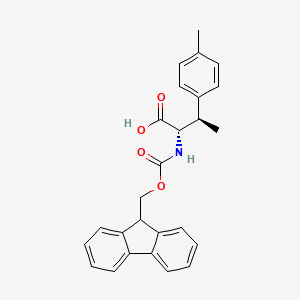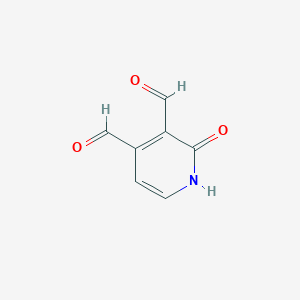
Tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a brominated phenyl ring, and a brominated propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate typically involves multiple steps:
Bromination of Phenyl Ring: The starting material, phenylpropylamine, undergoes bromination to introduce bromine atoms at specific positions on the phenyl ring.
Formation of Carbamate: The brominated phenylpropylamine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate linkage.
Bromination of Propyl Chain: The final step involves the bromination of the propyl chain to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial brominating agents and optimized reaction conditions to ensure high yield and purity.
Efficient Carbamate Formation: Utilizing continuous flow reactors to enhance the efficiency of the carbamate formation step.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atoms in tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the brominated phenyl ring or propyl chain can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to achieve substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Products: Various azido, thiol, or amino derivatives.
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Dehalogenated compounds.
科学的研究の応用
Chemistry
Tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is used to study the effects of brominated carbamates on enzyme activity and protein interactions. It serves as a model compound for investigating the biological activity of carbamate derivatives.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile building block for drug design.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate involves its interaction with specific molecular targets. The bromine atoms and carbamate group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the inactivation of the enzyme. Additionally, it can interact with proteins and other biomolecules, affecting their function and stability.
類似化合物との比較
Similar Compounds
Tert-butyl 3-chloro-1-(3-chlorophenyl)propylcarbamate: Similar structure but with chlorine atoms instead of bromine.
Tert-butyl 3-iodo-1-(3-iodophenyl)propylcarbamate: Similar structure but with iodine atoms instead of bromine.
Tert-butyl 3-fluoro-1-(3-fluorophenyl)propylcarbamate: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
Tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms enhance the compound’s ability to participate in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C14H19Br2NO2 |
|---|---|
分子量 |
393.11 g/mol |
IUPAC名 |
tert-butyl N-[3-bromo-1-(3-bromophenyl)propyl]carbamate |
InChI |
InChI=1S/C14H19Br2NO2/c1-14(2,3)19-13(18)17-12(7-8-15)10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,18) |
InChIキー |
QTNXUTUHXNCQDU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


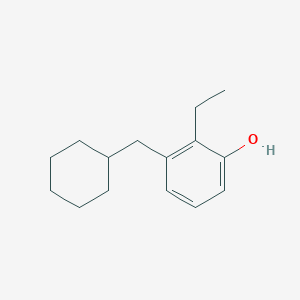

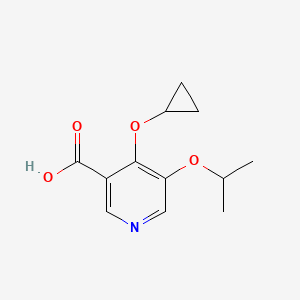




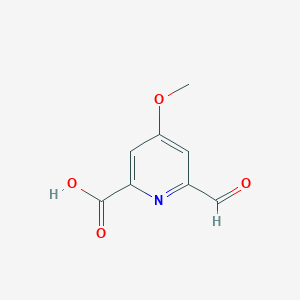
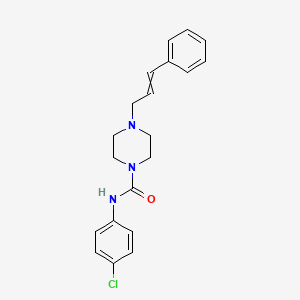

![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)

